Product packaging for L-Beta-threo-benzyl-aspartate(Cat. No.:)

L-Beta-threo-benzyl-aspartate

Cat. No.: B1244261
M. Wt: 223.22 g/mol
InChI Key: KMVYGTIPJNGNRD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing L-Beta-threo-benzyl-aspartate within Amino Acid Analog Research

This compound is a synthetic derivative of the endogenous amino acid L-aspartate. emtyiaz.com The development of such analogs is a cornerstone of neuropharmacology, allowing for the systematic exploration of receptor and transporter binding sites. By modifying the structure of native ligands, researchers can create compounds with altered potencies, selectivities, and mechanisms of action.

The study of aspartate and glutamate (B1630785) analogs has been particularly fruitful in understanding the function of EAATs. Early research identified that modifications at the beta-position of aspartate could yield potent inhibitors of these transporters. nih.gov A critical finding in this area is the importance of the stereochemistry of these analogs. Structure-activity relationship studies have consistently demonstrated that the threo configuration of β-substituted aspartate analogs is crucial for their inhibitory activity at EAATs. acs.org In contrast, the corresponding erythro diastereomers are significantly less potent. acs.org

This compound fits within this research paradigm as a non-substrate inhibitor, meaning it blocks the transporter without being transported into the cell itself. nih.gov This characteristic is particularly valuable as it avoids the confounding effects of substrate-induced ion fluxes and heteroexchange. The addition of a benzyl (B1604629) group to the beta-position of the aspartate backbone proved to be a key modification, leading to a compound with a distinct pharmacological profile. nih.gov

Significance as a Chemical Probe in Biological Systems

The primary significance of this compound in academic research lies in its role as a selective chemical probe. While many early EAAT inhibitors were non-selective, blocking multiple subtypes of the transporter, or showed a preference for the glial transporter EAAT2, there was a need for tools to study the other subtypes, particularly the neuronal transporter EAAT3. nih.gov

Structure-activity studies on a series of beta-substituted aspartate analogs identified this compound as one of the first inhibitors to potently and preferentially block the neuronal EAAT3 subtype. nih.gov Kinetic analysis revealed that it acts as a competitive inhibitor and exhibits a noteworthy preference for EAAT3 over the glial transporters EAAT1 and EAAT2. nih.gov This selectivity allows researchers to pharmacologically isolate and study the specific roles of EAAT3 in the central nervous system. By using this compound, scientists can investigate the contribution of EAAT3 to processes such as synaptic signal termination, prevention of excitotoxicity, and glutamate homeostasis. nih.gov

The development of such selective tools is crucial for understanding the distinct physiological and pathological roles of each EAAT subtype, paving the way for the potential development of subtype-selective therapeutic agents for neurological disorders.

Overview of Excitatory Amino Acid Transporters (EAATs) and their Functional Importance

Excitatory Amino Acid Transporters (EAATs) are a family of membrane proteins that play a critical role in regulating glutamatergic neurotransmission. researchgate.net Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations must be tightly controlled. researchgate.net Excessive glutamate can lead to overstimulation of its receptors, a phenomenon known as excitotoxicity, which is implicated in various neurological conditions. google.com

There are five known subtypes of human EAATs: EAAT1 (also known as GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. guidetopharmacology.org These transporters are responsible for the uptake of glutamate from the synaptic cleft and surrounding areas into both neurons and glial cells. google.com This process terminates the excitatory signal and allows for the recycling of glutamate. ebi.ac.uk

The different EAAT subtypes exhibit distinct expression patterns and functional properties. EAAT1 and EAAT2 are predominantly expressed in glial cells and are the major contributors to glutamate clearance in the brain. google.com EAAT3, on the other hand, is primarily found on neurons. nih.gov EAAT4 is concentrated in Purkinje cells of the cerebellum, and EAAT5 is mainly expressed in the retina. researchgate.net

The transport process itself is an electrogenic, secondary active process that couples the influx of glutamate to the co-transport of sodium and hydrogen ions and the counter-transport of a potassium ion. nih.gov In addition to their transport function, EAATs also possess a thermodynamically uncoupled chloride channel activity that is gated by the binding of substrate. nih.gov This dual function allows EAATs to not only clear glutamate but also to influence cellular excitability.

Given their central role in maintaining glutamate homeostasis, the dysfunction of EAATs has been linked to a number of neurological and psychiatric disorders. Therefore, understanding the function and regulation of each EAAT subtype is an area of intense research, and selective pharmacological tools like this compound are indispensable for these investigations.

CompoundTarget EAAT Subtype(s)Reported Inhibitory Activity (Ki or IC50)Reference
This compound EAAT3 (preferential)~10-fold preference for EAAT3 over EAAT1 and EAAT2 nih.gov
DL-threo-β-Benzyloxyaspartate (TBOA) EAAT1, EAAT2, EAAT3 (non-selective)EAAT1: Ki = 42 µM; EAAT2: Ki = 5.7 µM acs.org
Dihydrokainate (DHK) EAAT2 (selective)Ki = 79 µM for EAAT2 acs.org
UCPH-101 EAAT1 (selective)IC50 = 0.8 µM for EAAT1
WAY-213613 EAAT2 (selective)- acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1244261 L-Beta-threo-benzyl-aspartate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S,3S)-2-amino-3-benzylbutanedioic acid

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

KMVYGTIPJNGNRD-IUCAKERBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O

Synonyms

L-beta-BA cpd
L-beta-threo-benzyl-aspartate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Beta Threo Benzyl Aspartate

Stereoselective and Enantioselective Synthetic Routes

The precise three-dimensional arrangement of atoms in L-Beta-threo-benzyl-aspartate is crucial for its biological activity, necessitating synthetic strategies that afford high levels of stereochemical control.

Asymmetric Synthesis Approaches for this compound and its Diastereomers

The synthesis of this compound is typically achieved through a stereocontrolled approach starting from a chiral precursor. A key method involves using N-trityl-L-aspartate dimethyl ester as the starting material. evitachem.com The synthesis proceeds via a beta-addition reaction where lithium hexamethyldisilyl amide is added to the protected aspartate under inert, low-temperature conditions to ensure the desired stereochemistry. evitachem.com

Research has consistently shown that the threo configuration is vital for potent inhibitory activity at excitatory amino acid transporters (EAATs). acs.org Comparative studies between diastereomers demonstrate that threo-aspartate analogues are significantly more potent inhibitors across EAAT subtypes than their corresponding erythro counterparts. acs.org Specifically for β-benzyl-aspartate, the L-β-threo diastereomer is the more potent and competitive inhibitor of EAAT3. nih.gov

While not applied directly to this compound itself, other asymmetric strategies have been developed for structurally similar compounds, highlighting the range of available methods. For instance, a concise, asymmetric synthesis of enantiomerically pure threo-β-benzyl-β-hydroxyaspartates has been achieved using a Sharpless asymmetric aminohydroxylation reaction on a benzyl (B1604629) fumarate (B1241708) precursor. researchgate.net Furthermore, a highly stereoselective synthesis of all four stereoisomers of TFB-TBOA, an O-benzylated L-threo-β-hydroxyaspartate derivative, has also been reported, underscoring the ability to meticulously control stereochemical outcomes. nih.gov

Enantiomeric Purity Considerations in Synthetic Design

Achieving high enantiomeric and diastereomeric purity is a paramount challenge and a critical goal in the synthesis of this compound. hilarispublisher.com The biological activity is highly dependent on the specific stereoisomer, with the L-threo form exhibiting the desired preferential inhibition of the EAAT3 transporter. nih.gov

Synthetic design must therefore incorporate methods that can selectively produce one stereoisomer over the others. This can be accomplished through various strategies:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as L-aspartic acid, to introduce the desired chirality into the final molecule. acs.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. Enzymes like lipases and aldolases can catalyze reactions with high enantioselectivity, often yielding products with excellent enantiomeric excess (>99% ee), a crucial factor in producing pharmacologically active compounds. unipd.it

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction, after which it is removed.

Studies comparing enantiopure L-threo derivatives with their racemic (DL-threo) counterparts have shown that the enantiopure compounds exhibit slightly higher potency, reinforcing the importance of achieving high enantiomeric purity in the synthetic design. acs.org

Precursor Synthesis and Intermediate Chemistry

Synthesis of N-carboxyanhydride of Beta-benzyl-L-aspartate (BLA-NCA)

The N-carboxyanhydride (NCA) of β-benzyl-L-aspartate (BLA-NCA) is a crucial monomer for the preparation of poly(β-benzyl-L-aspartate), a polypeptide with various biomedical applications. worldscientific.comupc.edu An improved and efficient method for its synthesis starts from β-benzyl-L-aspartate. rsc.org The reaction involves dissolving β-benzyl-L-aspartate in anhydrous ethyl acetate (B1210297) under a nitrogen atmosphere, followed by the slow addition of bis(trichloromethyl)carbonate (also known as triphosgene). rsc.org The reaction mixture is heated under reflux, and after workup and recrystallization, BLA-NCA is obtained as a white, needle-like crystalline solid. rsc.org This method has been reported to achieve a high yield of 81.7%. rsc.org Triphosgene is a commonly used reagent for converting amino acids into their corresponding NCAs. worldscientific.comnih.gov

Reaction Parameter Description Reference
Starting Material β-benzyl-L-aspartate rsc.org
Reagent Bis(trichloromethyl)carbonate (Triphosgene) rsc.org
Solvent Anhydrous Ethyl Acetate rsc.org
Reaction Conditions Reflux at 90 °C for 1.5 hours rsc.org
Product N-carboxyanhydride of β-benzyl-L-aspartate (BLA-NCA) rsc.org
Reported Yield 81.7% rsc.org

Preparation of Beta-benzyl-L-aspartate and Related Aspartate Esters

β-benzyl-L-aspartate serves as the direct precursor for the synthesis of BLA-NCA. rsc.org The preparation of various aspartate esters is a fundamental step in the synthesis of more complex molecules. For example, a method for synthesizing L-aspartate-4-methyl ester-1-benzyl ester has been developed, which avoids the high cost and potential side reactions of other methods. google.com This process starts with L-aspartate-beta-methyl ester hydrochloride, which undergoes a protection reaction with di-tert-butyl dicarbonate, followed by an esterification reaction with benzyl bromide, and finally, the removal of the protecting group to yield the desired product. google.com This method is noted for its mild reaction conditions and suitability for both large-scale industrial production and small-scale laboratory preparation. google.com Additionally, amino-protected versions, such as t-butyloxycarbonyl-beta-benzyl-L-aspartic acid, can be prepared as stable intermediates for further synthetic transformations. google.com

N-Trityl-L-aspartate Dimethyl Ester as a Synthetic Precursor

N-Trityl-L-aspartate dimethyl ester is a pivotal precursor for the direct asymmetric synthesis of this compound. evitachem.com Its preparation is a well-established, multi-step process starting from L-aspartic acid. evitachem.comemtyiaz.com

The synthesis involves two primary stages:

Esterification: L-aspartic acid is reacted with thionyl chloride in methanol. This step converts both carboxylic acid groups into methyl esters, forming L-aspartate dimethyl ester. evitachem.com

Protection (Tritylation): The amino group of the newly formed diester is then protected by reacting it with triphenylmethyl chloride (trityl chloride). This "tritylation" step yields the final precursor, N-trityl-L-aspartate dimethyl ester. evitachem.com

This precursor provides the necessary chiral backbone and protected functional groups, making it an ideal starting point for the subsequent stereoselective beta-addition reaction to introduce the benzyl group and form this compound. evitachem.com

Chemical Modification and Analog Generation

The core structure of this compound serves as a foundational scaffold for extensive chemical modification. These alterations are primarily aimed at generating novel aspartate analogues with refined pharmacological profiles, improved selectivity, and enhanced potency. Strategies range from derivatizing existing functional groups to introducing diverse substituents for comprehensive structure-activity relationship (SAR) analyses.

Derivatization Strategies for Functionalized Aspartate Analogues

The derivatization of aspartate analogues, including this compound, leverages the reactivity of its functional groups—the amino group, the two carboxylic acid groups, and the benzyl moiety. These strategies are crucial for creating libraries of compounds for pharmacological screening. nih.govnih.gov

A common starting point for many synthetic routes is a protected form of aspartic acid, such as N-trityl-L-aspartate dimethyl ester. nih.gov This protection allows for selective reactions at other positions. The functional groups of amino acids (–COOH, –NH2, –OH) can be modified through reactions like esterification and acylation. mdpi.com For instance, esterification is often achieved using reagents like 2 M HCl in methanol, while acylation can be performed with anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Another key strategy involves the modification of related hydroxyaspartate precursors. For example, O-benzylated L-threo-β-hydroxyaspartate derivatives have been developed as potent inhibitors of excitatory amino acid transporters (EAATs). unibe.ch The synthesis of various aspartate derivatives with (cyclo)alkyloxy and (hetero)aryloxy substituents at the C-3 position has also been reported, highlighting the versatility of derivatization at this position to create novel functionalized analogues. nih.gov These approaches allow for the systematic exploration of the chemical space around the core aspartate structure.

Introduction of Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule influence its biological activity. For this compound and its analogues, SAR studies have been pivotal in identifying the determinants of their inhibitory potency and selectivity for different subtypes of excitatory amino acid transporters (EAATs). nih.govnih.gov

The L-threo diastereomer of beta-benzyl-aspartate has been identified as being more potent than other stereoisomers, emphasizing the critical role of stereochemistry for biological activity. nih.gov Research has demonstrated that the threo configuration is crucial for the inhibitory activities at EAAT1-4 subtypes. nih.gov

Modifications to the benzyl group have been a major focus of SAR studies. It has been shown that introducing halogen substitutions at the 3-position of the aromatic ring can increase the potency with which the analogues inhibit the EAAT3 transporter. nih.gov This suggests that the electronic properties and size of the substituent at this position are key for binding affinity. SAR studies also indicate that the region of the EAAT binding site occupied by the benzyl group is distinct from that occupied by comparable groups in other inhibitors, such as L-threo-benzyloxy aspartate (TBOA). nih.govnih.gov

The following table summarizes the findings from SAR studies on various aspartate analogues, highlighting the impact of different substituents on their inhibitory activity at EAATs.

Analogue Class Substitution/Modification Key SAR Finding Reference(s)
Beta-benzyl-aspartate derivativesHalogenation at the 3-position of the benzyl ringIncreased inhibitory potency at the EAAT3 subtype. nih.gov
3-Substituted Asp derivatives(Cyclo)alkyloxy and (hetero)aryloxy groups at C-3Produced non-substrate inhibitors with pan-activity at EAAT1-4. nih.gov
Stereoisomers of β-benzyloxyaspartateComparison of threo vs. erythro isomersThe threo configuration is significantly more potent as an EAAT inhibitor. nih.govunibe.ch
Hybrid CompoundsCombining features of L-TBOA and other selective inhibitorsResulted in nonselective EAAT inhibitors with significantly lower IC50 values. nih.gov

These studies collectively suggest that both the stereochemistry of the aspartate backbone and the nature of the substituent at the beta-position are critical determinants of pharmacological activity. nih.govnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry to create complex molecules with high stereoselectivity. This approach has been successfully applied to the synthesis of this compound analogues and other functionalized aspartate derivatives. nih.govresearchgate.net Enzymes offer significant advantages, particularly in controlling stereochemistry, which is often challenging to achieve through purely chemical methods. google.com

A notable chemoenzymatic strategy involves the use of ammonia-lyases. nih.gov For example, a simple, three-step chemoenzymatic synthesis of L-threo-3-benzyloxyaspartate (L-TBOA) and its derivatives has been developed starting from dimethyl acetylenedicarboxylate. researchgate.net This method utilizes mutant forms of methylaspartate ammonia-lyase (MAL), such as L384G or L384A, to catalyze the stereoselective addition of ammonia (B1221849) to a fumarate derivative. researchgate.net

Another approach employs pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes like UstD, which can catalyze a formal decarboxylative aldol (B89426) reaction of L-aspartate with various aldehydes to generate γ-hydroxy-α-amino acids. wisc.edu Furthermore, aspartate aminotransferases have been used in the synthesis of phosphoserine, demonstrating the utility of enzymes in transforming the aspartate scaffold. acs.org The use of an asparagine oxygenase mutant (AsnO D241N) has also been reported for the enantiomerically pure production of L-threo-hydroxyaspartate from L-aspartate, a process that is difficult to achieve with conventional chemistry. google.com

These enzymatic steps are typically integrated into a multi-step synthesis that includes conventional chemical reactions for creating the initial substrates and performing final modifications. nih.govresearchgate.net

Application in Peptide and Polymer Synthesis as a Building Block

This compound and its parent compound, benzyl-L-aspartic acid, serve as valuable building blocks in the synthesis of specialized peptides and polymers. nih.govresearchgate.net The presence of the benzyl group introduces hydrophobicity, which can be exploited to create materials with specific properties.

In peptide synthesis, benzyl-L-aspartic acid can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). nih.govmdpi.com For example, a heterodecapeptide consisting of L-aspartic acid and benzyl-L-aspartic acid has been synthesized. nih.gov The inclusion of the benzyl-L-aspartic acid units was intended to enhance hydrophobic interactions within the resulting peptide structure. nih.gov The general principles of SPPS involve the stepwise addition of N-protected amino acids to a growing chain anchored to a solid resin support. mdpi.comspbu.ru Orthogonally protected aspartic acid derivatives, such as those with Fmoc-protection on the alpha-amino group and a benzyl ester on the side-chain carboxyl group, are standard reagents in this process. researchgate.net

Molecular Interactions and Mechanistic Studies of L Beta Threo Benzyl Aspartate with Excitatory Amino Acid Transporters Eaats

Inhibitory Profile and Selectivity at EAAT Subtypes

L-Beta-threo-benzyl-aspartate, also known as L-TBA, is a synthetic analogue of the amino acid L-aspartate. evitachem.com Its structure has been specifically designed to interact with EAATs, positioning it as a key pharmacological tool for studying transporter function.

Potency and Preferential Inhibition of Neuronal EAAT3

Research has consistently identified this compound as an inhibitor that potently and preferentially targets the neuronal EAAT3 subtype (also known as EAAC1). evitachem.comnih.govplos.org Structure-activity relationship studies on a series of β-substituted aspartate analogues pinpointed this compound as one of the initial blockers demonstrating this distinct selectivity. nih.gov

Kinetic analyses have quantified this preference, showing that this compound exhibits an approximately four- to ten-fold selectivity for EAAT3 over the glial transporter subtypes, EAAT1 and EAAT2. nih.govplos.orgsemanticscholar.org This preferential action is a key feature that distinguishes it from other broad-spectrum EAAT inhibitors. plos.org The diastereomer this compound has been shown to be more potent than its other diastereomers. nih.gov

Comparative Inhibition of EAAT1, EAAT2, EAAT4, and EAAT5

While showing a clear preference for EAAT3, this compound also inhibits other EAAT subtypes, though with lower potency. plos.org Studies using heterologously expressed human EAATs have demonstrated its inhibitory activity against the primary glial transporters, EAAT1 (GLAST) and EAAT2 (GLT-1). nih.govplos.org For example, one study recorded IC50 values of 56 µM for EAAT1 and 52 µM for EAAT2, compared to 13 µM for EAAT3. plos.org

The inhibitory effects of the closely related racemic compound, DL-threo-β-benzyloxyaspartate (DL-TBOA), have been more broadly characterized across all five major EAAT subtypes. DL-TBOA is a potent blocker of EAAT1, EAAT2, and EAAT3, and also effectively inhibits the retinal and cerebellar transporters, EAAT4 and EAAT5. biocrick.commedchemexpress.comresearchgate.net Given the structural similarity, it is suggested that analogues of this class generally block all five EAAT subtypes. nih.gov

Differentiation as a Non-Substrate Inhibitor

A critical aspect of the mechanism of this compound is its function as a non-substrate inhibitor, often referred to as a non-transportable blocker. nih.govacs.org Electrophysiological recordings have confirmed this characteristic. nih.gov Unlike substrates such as glutamate (B1630785) or aspartate, which are bound and translocated across the cell membrane by the transporter, this compound binds to the transporter but is not itself transported. nih.govacs.org

This property is attributed to its chemical structure; aspartate derivatives with a substituent at the C-3 position that is larger than a hydroxyl group are generally not transported by EAATs. acs.org The bulky benzyl (B1604629) group of this compound is thought to prevent the conformational change in the transporter that is necessary for translocation to occur, effectively blocking the transport cycle. aimspress.com

Kinetic Analysis of EAAT Inhibition

Kinetic studies have been instrumental in defining the nature of the interaction between this compound and the EAATs.

Competitive Nature of Inhibition

The inhibitory action of this compound on EAATs is competitive. evitachem.comnih.gov This means it directly competes with the endogenous substrate, L-glutamate, for binding to the same site on the transporter protein. evitachem.comacs.org As an aspartate analogue, it is presumed to interact with the substrate-binding pocket. acs.org Electrophysiological studies of the related compound DL-TBOA have shown that it shifts the dose-response curve of glutamate to the right without altering the maximum current, a classic indicator of competitive inhibition. biocrick.com

Determination of Inhibition Constants (K_i) and IC50 Values

The potency of this compound and related compounds is quantified by their inhibition constants (K_i) and half-maximal inhibitory concentrations (IC50). These values provide a standardized measure of a compound's ability to inhibit transporter function.

For this compound (L-TBA), specific IC50 values have been determined from studies on heterologously expressed transporters.

Inhibitory Potency (IC50) of this compound (L-TBA) at Human EAAT Subtypes

Transporter Subtype IC50 Value (µM)
EAAT1 56 plos.org
EAAT2 52 plos.org

For comparative context, the racemic mixture DL-threo-β-benzyloxyaspartate (DL-TBOA) is a widely studied competitive, non-transportable inhibitor. Its inhibitory values are well-documented across multiple EAAT subtypes.

Inhibitory Potency (IC50 and K_i) of DL-threo-β-benzyloxyaspartate (DL-TBOA) at Human EAAT Subtypes

Transporter Subtype IC50 Value (µM) K_i Value (µM)
EAAT1 70 medchemexpress.comhellobio.com 42 biocrick.commedchemexpress.com
EAAT2 6 medchemexpress.comhellobio.com 5.7 biocrick.commedchemexpress.com
EAAT3 6 medchemexpress.comhellobio.com -
EAAT4 - 4.4 biocrick.commedchemexpress.comhellobio.comcaymanchem.com

Kinetic Mechanisms of Ligand Binding in Symporters

This compound (also referred to as L-TBA) functions as a non-substrate, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). nih.govmobt3ath.com This classification indicates that it binds to the glutamate/aspartate binding site on the transporter but is not translocated across the cell membrane. nih.govnih.gov Kinetic analyses of D-[³H]aspartate uptake have demonstrated that this compound acts competitively. nih.gov Its inhibitory action arises from its ability to occupy the binding site and prevent the transport of endogenous substrates like L-glutamate.

Studies on the archaeal homolog, GltPh, reveal that this compound and the related inhibitor DL-TBOA can bind to the inward-facing conformation of the transporter. elifesciences.orgnih.govelifesciences.org This suggests that a binding-competent state with an open inner gate exists. elifesciences.orgnih.govelifesciences.org The binding of inhibitors like this compound to this inward-facing state has been observed to require only two sodium ions, which disrupts the transporter's normal ion-coupling stoichiometry. biorxiv.org The binding kinetics of related arylaspartate derivatives, such as the more potent L-TFB-TBOA, have been shown to differ from those of L-TBOA, likely due to a stronger binding affinity which alters the association and dissociation rates. nih.gov

Molecular Determinants of Interaction

Pharmacophore models developed from structure-activity relationship studies of aspartate analogues provide insight into the binding of this compound. nih.gov These models highlight several key features. Firstly, there is a highly conserved positioning of the electrostatic carboxyl and amino groups of the aspartate backbone, which are crucial for anchoring the ligand in the binding site. nih.gov Secondly, the models identify a unique region within the binding pocket that is occupied by the benzyl moieties of this compound and related analogues like L-TBOA. nih.gov This area is distinct from other nearby regions that can accommodate different structural modifications. nih.gov It is hypothesized that the differing subtype preferences of this compound for EAAT3 and L-TBOA for EAAT2 may be attributable to variations in these specific regions of the pharmacophore across different EAAT subtypes. nih.gov

The interaction of this compound with EAATs is governed by a combination of electrostatic and steric forces. Computational docking of the molecule into an EAAT3 homology model predicts critical electrostatic interactions between the inhibitor's carboxyl and amino groups and charged residues within the transporter's binding site, specifically Arginine 447 (R447) and Aspartate 444 (D444). nih.gov

Steric factors play a definitive role in its inhibitory mechanism. The threo configuration of the aspartate backbone is crucial for potent inhibitory activity at EAAT1–4 subtypes, as corresponding erythro diastereomers are significantly less active. acs.org The bulky benzyl group is a key steric feature; in its predicted binding pose, the benzyl group interacts with non-polar residues near the tip of the transporter's hairpin loop 2 (HP2). nih.gov This interaction physically prevents the closure of the HP2 loop, a conformational change that is essential to sequester the bound substrate from the extracellular space and proceed with the transport cycle. nih.gov By preventing this gating movement, this compound effectively locks the transporter in an inhibited state.

This compound belongs to the arylaspartate class of EAAT inhibitors, which also includes the widely studied compounds DL-threo-benzyloxyaspartate (DL-TBOA) and (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (L-TFB-TBOA). While structurally related, these compounds exhibit distinct pharmacological profiles.

This compound is distinguished by its moderate and preferential inhibition of the neuronal transporter EAAT3, showing approximately a 10-fold preference for EAAT3 compared to the glial transporters EAAT1 and EAAT2. nih.gov In contrast, DL-TBOA is a potent, non-selective (or pan) inhibitor of all EAAT subtypes. nih.govaimspress.com L-TFB-TBOA, an analogue of L-TBOA with a trifluoromethylbenzoylamino group on the benzene (B151609) ring, is significantly more potent than both L-TBOA and this compound, with particularly high affinity for EAAT1 and EAAT2. nih.gov

Computational and structure-activity studies suggest that the basis for these differences in potency and selectivity lies in how the aryl moieties of these inhibitors are oriented within the binding site. nih.govnih.gov Although the aspartate core of these inhibitors makes similar electrostatic interactions, the benzyl group of this compound may occupy a different region within the EAAT3 binding site compared to the benzyloxy group of L-TBOA. nih.govresearchgate.net This differential positioning could explain their distinct subtype-selectivity profiles. nih.gov

CompoundEAAT1 IC₅₀EAAT2 IC₅₀EAAT3 IC₅₀Selectivity Profile
This compound ~60 µM nih.gov~60 µM nih.gov~6 µM nih.govPreferential for EAAT3 nih.gov
L-TBOA 33 µM nih.gov6.2 µM nih.gov15 µM nih.govPan-inhibitor, potent at EAAT2 nih.gov
L-TFB-TBOA 22 nM nih.gov17 nM nih.gov300 nM nih.govHighly potent, especially at EAAT1/2 nih.gov

Structure Activity Relationship Sar Investigations

Impact of Stereochemistry on Inhibitory Activity

Stereochemistry is a paramount factor governing the biological activity of benzyl-aspartate analogues. The spatial arrangement of atoms at the two chiral centers of the aspartate core dictates the molecule's ability to bind effectively to the transporter.

The relative orientation of the amino group and the beta-substituent on the aspartate backbone, defined as either threo or erythro, is crucial for inhibitory activity. In the context of aspartate analogues, the threo configuration, where key substituents are on opposite sides in a Fischer projection, is consistently favored for potent EAAT inhibition. chemistrysteps.comchiralpedia.com Research comparing (dl-threo)- and (dl-erythro)-3-substituted aspartate analogues has confirmed that the threo configuration is essential for significant inhibitory activity across EAAT subtypes 1 through 4. acs.org The erythro isomers, in contrast, are reported to be virtually inactive. This stark difference underscores the specific conformational requirements of the EAAT binding pocket, which preferentially accommodates the threo arrangement.

Within the active threo configuration, the absolute stereochemistry at the alpha- and beta-carbons further refines the inhibitory potency. Studies have demonstrated that L-Beta-threo-benzyl-aspartate is the more potent and biologically active diastereomer. nih.govevitachem.com This preference indicates that the specific (2S, 3S) configuration of this compound aligns optimally with the binding site of the transporters, particularly EAAT3, leading to more effective competitive inhibition. nih.govnih.gov

Table 1: Impact of Stereochemistry on EAAT Inhibitory Activity This table illustrates the general findings on the importance of stereochemistry for the activity of benzyl-aspartate analogues.

Stereoisomer General Inhibitory Activity Notes
L-threo Potent / Biologically Active The most active diastereomer. nih.govevitachem.com
D-threo Less Active ---
L-erythro Virtually Inactive The erythro configuration is not favorable for binding. acs.org
D-erythro Virtually Inactive The erythro configuration is not favorable for binding. acs.org

Threo vs. Erythro Configuration

Influence of Side Chain Modifications

Modifications to the side chain of the this compound scaffold have been extensively explored to enhance potency and modulate subtype selectivity. These alterations involve changes to both the benzyl (B1604629) ring and the nature of its connection to the aspartate core.

A key structural difference between this compound (L-β-BA) and the related potent, non-selective EAAT inhibitor L-threo-β-benzyloxyaspartate (L-TBOA) is the linkage of the benzyl group. The elimination of the ether oxygen in L-TBOA to yield L-β-BA results in a significant shift in selectivity, conferring a 10-fold preference for EAAT3 over EAAT1 and EAAT2. acs.orgnih.gov This suggests that the region of the binding pocket that accommodates this side chain is sensitive to the presence of the ether linkage and that the benzyl group of L-β-BA may occupy a different position within the EAAT3 binding site compared to the benzyloxy group of L-TBOA. lookchem.com

Attaching various substituents to the phenyl ring of the benzyl moiety has proven to be a fruitful strategy for tuning the inhibitory profile. These modifications can dramatically alter both the potency and the subtype selectivity of the resulting compounds.

Research has shown that adding halogen substituents to the 3-position (meta-position) of the phenyl ring can enhance the potency of inhibition at EAAT3. lookchem.com For instance, the introduction of a fluorine atom at this position, creating L-β-3-F-benzylaspartate, leads to increased activity. emtyiaz.com

Furthermore, strategic substitutions can steer the compound's preference toward other EAAT subtypes.

EAAT1 Preference : Placing two fluorine atoms on the phenyl ring can yield an analogue with a 14-fold and 9-fold preference for EAAT1 over EAAT2 and EAAT3, respectively. lookchem.com

EAAT2 Selectivity : A meta-trifluoromethyl (-m-CF3) substitution on the phenyl ring results in a potent and selective EAAT2 inhibitor, exhibiting over 30-fold selectivity for EAAT2 compared to EAAT1 and EAAT3. lookchem.com

Table 2: Structure-Activity Relationship of Substituted this compound Analogues This table summarizes the inhibitory concentration (IC50) and selectivity profiles of various analogues based on the this compound scaffold.

Compound Substitution on Phenyl Ring Target Preference IC50 (µM) Selectivity Fold
This compound None EAAT3 ~10 (EAAT3) ~10x vs EAAT1/EAAT2 nih.gov
m-CF3-phenyl analogue 3-CF3 EAAT2 2.8 (EAAT2) >30x vs EAAT1/EAAT3 lookchem.com
Difluoro-phenyl analogue Two Fluorine atoms EAAT1 0.8 (EAAT1) 14x vs EAAT2; 9x vs EAAT3 lookchem.com

Alterations to the Benzyl Moiety and Linkage

Development of Selective EAAT Inhibitors based on this compound Scaffold

The this compound scaffold has served as a foundational template for the rational design of novel EAAT inhibitors with specific subtype preferences. It was identified as one of the first compounds to potently and preferentially block the neuronal EAAT3 subtype, acting as a competitive, non-substrate inhibitor. nih.govevitachem.com

Building on this scaffold, medicinal chemistry efforts have successfully generated analogues with tailored selectivity profiles. As detailed previously, specific substitutions on the benzyl ring have yielded compounds with marked preference for EAAT1 or high selectivity for EAAT2. lookchem.com These findings demonstrate that subtle structural modifications to the this compound framework can exploit differences in the binding pockets of the various EAAT subtypes, allowing for the development of valuable pharmacological tools to study the distinct roles of each transporter. lookchem.comescholarship.org

Cellular and Systems Level Biological Applications of L Beta Threo Benzyl Aspartate As a Research Tool

In Vitro and Ex Vivo Model Systems for Studying EAAT Function

Use in Cultured Cell Lines (e.g., C17.2 neuroprogenitor cells, SH-SY5Y neuroblastoma cells, Xenopus oocytes)

L-β-threo-benzyl-aspartate has been instrumental in characterizing the function of EAATs in various cultured cell lines. These systems allow for the controlled study of individual EAAT subtypes and their pharmacological properties.

In C17.2 neuroprogenitor cells engineered to express human EAATs (hEAATs), L-β-threo-benzyl-aspartate has been used to determine the inhibitory potency and selectivity for different transporter subtypes. nih.govgrafiati.com Kinetic analysis of D-[3H]aspartate uptake in these cells demonstrated that the L-β-threo diastereomer of benzyl-aspartate is more potent and acts as a competitive inhibitor. nih.gov Notably, it exhibits a 10-fold preference for EAAT3 over EAAT1 and EAAT2. nih.gov

Human SH-SY5Y neuroblastoma cells naturally express EAATs, with studies indicating a prominent role for the EAAT3 subtype in D-aspartate uptake. nih.govresearchgate.net Research has shown that muscarinic cholinergic receptor (mAChR) activation in these cells leads to a significant increase in D-aspartate uptake, an effect that is potently blocked by L-β-threo-benzyl-aspartate, confirming the involvement of EAAT3. nih.gov These cells have also been used to investigate the impact of cellular stress on glutamate (B1630785) transport, where L-β-threo-benzyl-aspartate serves to identify the contribution of EAAT3 to D-aspartate uptake. researchgate.net

Xenopus oocytes are a widely used expression system for studying the electrophysiological properties of transporters. nih.govplos.orgnih.gov When human EAATs are expressed in these oocytes, L-β-threo-benzyl-aspartate has been identified as a non-substrate inhibitor, meaning it blocks the transporter without being transported itself. nih.gov This system has been crucial in demonstrating the selectivity of L-β-threo-benzyl-aspartate, with studies showing an approximate four-fold preference for the neuronal EAAT3 over the glial EAAT1 and EAAT2 subtypes. plos.orgnih.gov

Table 1: Inhibition of Human EAATs by L-β-threo-benzyl-aspartate in Different Cell Systems

Cell System EAAT Subtype(s) Key Finding Reference(s)
C17.2 neuroprogenitor cells EAAT1, EAAT2, EAAT3 L-β-threo-benzyl-aspartate shows a 10-fold preferential inhibition of EAAT3. nih.gov
SH-SY5Y neuroblastoma cells Primarily EAAT3 Potently blocks mAChR-stimulated D-aspartate uptake, implicating EAAT3. nih.govresearchgate.net
Xenopus oocytes EAAT1, EAAT2, EAAT3 Acts as a non-substrate inhibitor with a four-fold selectivity for EAAT3. nih.govplos.orgnih.gov

Application in Tissue Slice Preparations (e.g., hippocampal slices)

L-β-threo-benzyl-aspartate is also utilized in more integrated ex vivo systems, such as hippocampal slices, to investigate the role of EAATs in synaptic transmission and neuronal function within a preserved neural circuit. plos.orgnih.gov

In mouse hippocampal slices, L-β-threo-benzyl-aspartate has been used to probe the function of glutamate transporters at the Schaffer collateral-CA1 pyramidal cell synapse. plos.orgnih.gov Studies have shown that while it has no effect on the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the presence of physiological magnesium, it significantly prolongs excitatory postsynaptic currents (EPSCs) in a magnesium-free solution due to increased NMDA receptor activity. plos.orgnih.gov This suggests that by blocking glutamate uptake, L-β-threo-benzyl-aspartate allows glutamate to spill over and activate extrasynaptic NMDA receptors.

Interestingly, even though L-β-threo-benzyl-aspartate shows selectivity for the neuronal EAAT3 in oocyte expression systems, its effects in hippocampal slices from EAAT3 knockout mice were the same as in wild-type mice. plos.orgnih.gov This finding suggests that the observed effects in the hippocampus are primarily due to the blockade of glial transporters (EAAT1 and EAAT2). plos.orgnih.gov Consistent with this, L-β-threo-benzyl-aspartate was found to block synaptically evoked transporter currents in CA1 astrocytes. plos.orgnih.gov

Modulation of Amino Acid Transport and Homeostasis

Effects on D-Aspartate Uptake and Glutamate Transporter Redistribution

L-β-threo-benzyl-aspartate has been a key pharmacological tool for investigating the dynamics of amino acid transport, particularly the uptake of D-aspartate, which is often used as a non-metabolized analogue of L-glutamate to study EAAT activity.

In SH-SY5Y cells, activation of muscarinic receptors was shown to increase D-aspartate uptake by 250-300%. nih.gov This enhanced uptake was potently inhibited by L-β-threo-benzyl-aspartate, directly linking the effect to EAAT3 activity. nih.gov Furthermore, this study revealed that the increased D-aspartate uptake coincided with a redistribution of the EAAT3 transporter to the plasma membrane. nih.gov The ability of L-β-threo-benzyl-aspartate to block this enhanced uptake provides strong evidence for its utility in studying the regulation of transporter trafficking and function.

Investigation of Cysteine Transport Pathways

While primarily known as glutamate transporters, some EAAT subtypes, particularly EAAT3, also transport cysteine. L-β-threo-benzyl-aspartate has been employed to dissect the role of EAATs in cysteine transport. The ability of cysteine to compete with D-aspartate for transport in SH-SY5Y cells, a process sensitive to L-β-threo-benzyl-aspartate, strongly suggests that EAAT3 is a primary mediator of cysteine uptake in these cells. researchgate.net This is significant because neuronal cysteine uptake via EAAT3 is a rate-limiting step for the synthesis of the major antioxidant, glutathione. nih.gov

Dissecting Neurotransmitter Dynamics and Synaptic Function

By inhibiting glutamate reuptake, L-β-threo-benzyl-aspartate allows researchers to study the consequences of elevated extracellular glutamate levels on neurotransmitter dynamics and synaptic function.

In hippocampal slices, L-β-threo-benzyl-aspartate has been shown to prolong fEPSPs in a frequency-dependent manner by selectively increasing the NMDA receptor-mediated component during short bursts of activity. nih.gov This indicates that glial glutamate transporters, which are blocked by L-β-threo-benzyl-aspartate, play a dominant role in limiting the diffusion of glutamate to extrasynaptic NMDA receptors. plos.orgnih.gov These findings highlight the importance of glutamate transporters in shaping synaptic signaling, a process that can be effectively probed using L-β-threo-benzyl-aspartate. The application of EAAT blockers like L-β-threo-benzyl-aspartate in hippocampal slices has been reported to rapidly elevate ambient glutamate levels, further demonstrating its utility in studying glutamate homeostasis. researchgate.net

Table 2: Research Applications of L-β-threo-benzyl-aspartate

Research Area Model System Key Application and Finding Reference(s)
EAAT Function C17.2 cells, SH-SY5Y cells, Xenopus oocytes Characterizing subtype selectivity and inhibitory mechanisms of EAATs. nih.govnih.govnih.gov
Synaptic Transmission Hippocampal slices Investigating the role of glial glutamate transporters in limiting glutamate spillover and modulating NMDA receptor activity. plos.orgnih.gov
Amino Acid Transport SH-SY5Y cells Elucidating the role of EAAT3 in D-aspartate and cysteine uptake and its regulation by receptor activation. nih.govresearchgate.net
Neurotransmitter Dynamics Hippocampal slices Studying the impact of inhibited glutamate reuptake on ambient glutamate levels and synaptic plasticity. nih.govresearchgate.net

Influence on Extrasynaptic Transmitter Diffusion

The clearance of neurotransmitters from the synaptic cleft and extrasynaptic space is a crucial factor in terminating synaptic signals and preventing excitotoxicity. Glutamate transporters play a key role in this process. By blocking these transporters, L-Beta-threo-benzyl-aspartate (also referred to as L-TBA) effectively reduces the rate of glutamate uptake. nih.gov This inhibition leads to an accumulation of glutamate in the extracellular space and allows it to diffuse further from the release site, a phenomenon known as "spillover." nih.gov

Research conducted at the Schaffer collateral-CA1 pyramidal cell synapse in the hippocampus has shown that L-TBA prolongs the presence of synaptically released glutamate. nih.gov This effect was observed to be frequency-dependent, becoming more pronounced during short bursts of high-frequency neuronal activity. nih.gov This indicates that under conditions of intense signaling, glutamate transporters are critical for limiting the spatial and temporal spread of the neurotransmitter, and their inhibition by L-TBA allows for a greater degree of extrasynaptic diffusion. nih.gov

Regulation of N-Methyl-D-Aspartate Receptor (NMDAR) Activity

The increased extrasynaptic diffusion of glutamate caused by this compound has a direct impact on the activity of glutamate receptors, particularly N-Methyl-D-Aspartate Receptors (NMDARs). These receptors, especially those located outside the primary synapse (extrasynaptic NMDARs), are prime targets for glutamate that has spilled over from the synaptic cleft. nih.gov

Studies have demonstrated that in the presence of L-TBA, the NMDAR-mediated component of the excitatory postsynaptic potential is selectively increased and prolonged. nih.gov This enhancement of NMDAR signaling is a direct consequence of the transporter blockade; with less efficient clearance, glutamate lingers in the extrasynaptic space, leading to greater and more sustained activation of available NMDARs. nih.gov This makes L-TBA a valuable tool for studying the specific contributions of extrasynaptic NMDARs to synaptic plasticity and signaling, which are distinct from their synaptic counterparts.

Insights into Glial vs. Neuronal Transporter Contributions

The nervous system expresses several subtypes of excitatory amino acid transporters, with some being predominantly located on glial cells (EAAT1/GLAST and EAAT2/GLT-1) and others primarily on neurons (EAAT3/EAAC1). researchgate.netfrontiersin.org this compound exhibits a notable preference for the neuronal EAAT3 subtype, displaying a 10-fold higher potency for EAAT3 compared to the glial transporters EAAT1 and EAAT2 in cellular expression systems. nih.gov

This subtype preference allows L-TBA to be used as a pharmacological tool to dissect the relative contributions of neuronal and glial transporters in clearing glutamate. Interestingly, while L-TBA shows selectivity for the neuronal transporter in isolated cell systems, studies in hippocampal slices revealed that its physiological effects—prolonging synaptic currents—were primarily due to the blockade of glial transporters. nih.gov This finding suggests that in that particular neural circuit, glial transporters play the dominant role in limiting neurotransmitter spillover and regulating access to extrasynaptic NMDARs. nih.gov The use of L-TBA in such experiments provides crucial insights into the division of labor between glial and neuronal cells in maintaining glutamate homeostasis.

Table 1: Research Findings of this compound

Area of Investigation Key Finding Implication Primary Reference
Extrasynaptic Diffusion Prolongs the presence of glutamate in the extrasynaptic space, especially during high-frequency firing. Demonstrates the role of transporters in limiting neurotransmitter "spillover." nih.gov
NMDAR Activity Selectively increases the NMDAR-mediated component of synaptic currents. Shows that transporter inhibition enhances the activation of extrasynaptic NMDARs. nih.gov
Glial vs. Neuronal Roles Despite preference for neuronal EAAT3, effects in the hippocampus are attributed to blocking glial transporters. Suggests glial transporters are dominant in clearing glutamate spillover in specific brain regions. nih.gov

Role in Broader Amino Acid Metabolism and Cellular Pathways

Beyond its immediate impact on neurotransmission, the identity of this compound as an aspartate analogue suggests potential interactions with broader metabolic pathways.

Interactions with Aspartate-Derived Metabolic Pathways (e.g., nucleotide metabolism, malate-aspartate shuttle, pyrimidine (B1678525) biosynthesis)

Aspartate is a central molecule in numerous metabolic pathways, serving as a precursor for amino acids (like threonine), purines, and pyrimidines. Research on other aspartate-derived antimetabolites provides a model for how this compound might interact with these processes. nih.govresearchgate.net

For example, studies on the threonine biosynthetic pathway in Escherichia coli showed that close structural analogs, such as L-threo-3-hydroxyaspartic acid, can act as alternative substrates for the enzymes in this pathway. nih.govresearchgate.net This interaction can lead to the production of aberrant metabolites that subsequently act as potent inhibitors of downstream enzymes. For instance, L-threo-3-hydroxyhomoserine, derived from the hydroxyaspartate analog, can be phosphorylated to become a powerful inhibitor of threonine synthase, thereby halting the entire biosynthetic pathway. nih.gov This mechanism, where an analogue enters a metabolic cascade and is converted into an inhibitor, suggests that this compound could similarly perturb aspartate-dependent pathways like nucleotide synthesis or the malate-aspartate shuttle, making it a potential tool for studying the integration of neurotransmitter pools with central metabolism.

Impact on Cellular Process Research

The specific mechanism of action of this compound makes it a powerful asset for research into various cellular processes. By providing a means to acutely and preferentially inhibit EAAT3, the compound allows researchers to create a transient and controlled disruption of glutamate homeostasis. nih.govevitachem.com This enables detailed investigation into the consequences of impaired glutamate uptake, which is implicated in numerous neurological conditions. frontiersin.orgwiley.com Its utility as a research tool allows for the exploration of the roles of specific transporter subtypes in synaptic signaling, the dynamics of extrasynaptic communication, and the metabolic relationship between neurons and glia. nih.govresearchgate.net

Structural Biology Insights from L Beta Threo Benzyl Aspartate Binding

Conformational Changes in Transporters Induced by Inhibitor Binding

The binding of inhibitors such as L-TBA and its analogue, DL-threo-β-benzyloxyaspartate (TBOA), to glutamate (B1630785) transporters induces significant conformational changes, effectively locking the transporter in a state that is unable to complete the transport cycle. These inhibitors, which possess an amino acid backbone similar to the natural substrate L-aspartate but are adorned with bulky benzyl (B1604629) groups, cannot be fully accommodated within the substrate-binding site. elifesciences.orgbiorxiv.org This leads to the arrest of the transport process.

A key structural element involved in these conformational shifts is the helical hairpin 2 (HP2), which acts as an extracellular gate. biorxiv.orgcornell.edusci-hub.se Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that when competitive blockers like TBOA bind to the outward-facing state of the transporter, they prevent the complete closure of HP2. elifesciences.orgnih.gov This open conformation of HP2 is a hallmark of the inhibitor-bound state and is a crucial deviation from the substrate-bound state, where HP2 closes over the binding site to allow for translocation. elifesciences.orgsci-hub.se

Interestingly, the binding of these bulky inhibitors to the inward-facing state (IFS) of the transporter can elicit a different set of conformational changes. In the case of TBOA binding to the IFS of the archaeal glutamate transporter homologue GltPh, instead of a wide opening of HP2, its N- and C-terminal arms part to create space for the benzyl group. biorxiv.orgbiorxiv.org This movement disrupts the Na2 sodium ion binding site, a finding consistent with observations that inhibitor binding to the IFS requires only two, rather than three, sodium ions. biorxiv.orgbiorxiv.orgnih.gov This parting of the HP2 arms creates a small opening to the cytoplasm. elifesciences.orgbiorxiv.org These findings suggest that bulky inhibitors can be accommodated in the IFS through distinct mechanisms, either by the opening of HP2 or the separation of its arms. elifesciences.orgbiorxiv.org

These inhibitor-induced conformational changes are not limited to the HP2 gate. The binding of ligands can trigger restructuring of the entire region, including transmembrane helices TM7b and TM8a. rupress.org The stabilization of these conformations, which differ from the translocation-competent state, is thought to be a key aspect of transport inhibition.

Analysis of Ligand-Bound States in Homologous Transporters (e.g., GltPh)

The archaeal homologue of human glutamate transporters, GltPh, has been an invaluable model system for understanding the structural and mechanistic features of this protein family. elifesciences.orgbiorxiv.org Studies on GltPh have provided a detailed, near-complete picture of the structural changes that underpin the transport cycle. elifesciences.orgbiorxiv.org

GltPh functions as a homotrimer, with each protomer containing a central scaffold or trimerization domain and a peripheral transport domain. elifesciences.orgbiorxiv.org The transport domain is the mobile element that harbors the binding sites for the substrate (L-aspartate in the case of GltPh) and three sodium ions. elifesciences.orgbiorxiv.org The transport cycle involves a remarkable "elevator-like" movement of this transport domain by approximately 15 Å across the lipid membrane, transitioning between an outward-facing state (OFS) and an inward-facing state (IFS). elifesciences.orgbiorxiv.orgnih.gov

The binding of L-beta-threo-benzyl-aspartate (L-TBA) and the related inhibitor TBOA has been studied in both the OFS and IFS of GltPh. elifesciences.orgnih.gov In the OFS, these inhibitors bind and arrest the transporter with the HP2 gate in an open conformation. elifesciences.org Cryo-EM structures of GltPh in complex with TBOA in nanodiscs have confirmed that this conformation is maintained even in a lipid bilayer environment, absent of crystal packing forces. elifesciences.orgnih.gov

Studies have also shown that L-TBA and TBOA can bind to the inward-facing state of GltPh. nih.govelifesciences.org This was initially suggested by the ability of these inhibitors to bind to a conformationally locked inward-facing mutant of GltPh. elifesciences.org Subsequent cryo-EM structures of GltPh in the IFS bound to TBOA revealed a novel inhibitor binding mode where the N- and C-terminal arms of the mostly closed HP2 part to accommodate the inhibitor's benzyl group. biorxiv.orgbiorxiv.org This movement disrupts the Na2 binding site, which is consistent with thermodynamic data showing that only two sodium ions are required for inhibitor binding in the IFS. biorxiv.orgbiorxiv.orgnih.gov

Docking studies of L-TBA into a model of the human excitatory amino acid transporter 3 (EAAT3) suggest that the benzyl group orients toward the extracellular loop HP2. researchgate.net This is consistent with the structural data from GltPh, where the bulky additions on the inhibitors protrude from the binding site.

Table 1: Comparison of Ligand-Bound States in GltPh

Ligand Transporter State HP2 Conformation Na2 Site Key Structural Feature Reference
L-aspartate Outward-facing Closed Occupied Transport domain is competent for translocation. sci-hub.senih.gov
TBOA/L-TBA Outward-facing Open Unoccupied Arrests HP2 in an open conformation, preventing translocation. elifesciences.orgnih.gov
L-aspartate Inward-facing Closed Occupied Transport domain has delivered substrate to the cytoplasm. elifesciences.org
TBOA Inward-facing Mostly closed, arms parted Disrupted N- and C-terminal arms of HP2 separate to accommodate the benzyl group. biorxiv.orgbiorxiv.org

Implications for Substrate Translocation Mechanisms

The study of how inhibitors like L-TBA stall the transport cycle provides critical clues about the normal mechanism of substrate translocation. By understanding what prevents movement, we can better comprehend what facilitates it.

The "elevator" model of transport posits that the transport domain, which contains the substrate and ion binding sites, moves as a rigid body across the membrane. elifesciences.orgnih.gov For this to occur, the extracellular gate (HP2) must first close over the bound substrate and ions, occluding them from the extracellular environment. nih.gov The binding of inhibitors like L-TBA and TBOA, with their bulky benzyl groups, physically prevents the full closure of the HP2 gate. elifesciences.orgbiorxiv.org This directly supports the model that HP2 closure is a prerequisite for the subsequent translocation of the transport domain.

Furthermore, the observation that inhibitor binding in the inward-facing state involves a different conformational change—the parting of the HP2 arms—suggests a degree of flexibility in this region that may be relevant to the release of substrate and ions into the cytoplasm. elifesciences.orgbiorxiv.org The movement of the HP2 arms in the TBOA-bound IFS creates a small opening to the cytoplasm, which could be analogous to a transient state during the normal transport cycle where the release of ions and substrate occurs. elifesciences.orgbiorxiv.org

The interaction between the transport domain and the scaffold domain is also critical for translocation. It is hypothesized that the altered geometry and larger interaction area at this interface in the inhibitor-bound state, or when only sodium ions are bound, may contribute to the inhibition of translocation. elifesciences.orgbiorxiv.org Conversely, translocation-competent states, such as the apo and L-aspartate-bound forms, exhibit smaller interaction areas. elifesciences.orgbiorxiv.org This is supported by the fact that a "fast" mutant of GltPh with a significantly faster translocation rate also has a reduced interaction area between the transport and scaffold domains. elifesciences.orgbiorxiv.org

In essence, the binding of L-TBA and similar inhibitors acts as a molecular wrench, jamming the intricate machinery of the glutamate transporter. By examining exactly how and where this wrench gets stuck, scientists can piece together the complex series of movements and conformational changes required for the seamless transport of substrates across the cell membrane. These insights are not only fundamental to our understanding of transporter biology but also provide a structural basis for the design of new and more selective therapeutic agents. elifesciences.orgbiorxiv.org

Future Directions and Emerging Research Avenues

Development of Novel L-Beta-threo-benzyl-aspartate Derivatives with Enhanced Selectivity

A primary focus of future research is the creation of this compound analogs with improved selectivity for specific EAAT subtypes. While L-TBOA exhibits some preference for the neuronal transporter EAAT3 over EAAT1 and EAAT2, the development of highly selective inhibitors for each subtype remains a significant goal. nih.gov Achieving this will allow for a more precise dissection of the individual contributions of each transporter to synaptic function and disease.

Researchers are actively synthesizing and characterizing new derivatives by modifying the structure of this compound. For instance, the addition of a substituent to the benzene (B151609) ring of L-TBOA has yielded compounds with altered potency and selectivity. nih.gov One such analog, (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), has demonstrated significantly higher potency for EAAT1 and EAAT2 compared to the parent compound. nih.gov

Furthermore, the stereochemistry of these molecules is a critical determinant of their activity. Studies comparing different stereoisomers have confirmed that the threo configuration is essential for potent EAAT inhibition. acs.orgacs.orgunibe.ch The synthesis and pharmacological evaluation of all possible stereoisomers of advanced analogs like TFB-TBOA provide crucial insights into the structure-activity relationships that govern isoform selectivity. acs.orgunibe.ch Hybridization strategies, which combine structural features of different known EAAT inhibitors, have also emerged as a promising approach to generate novel compounds with unique inhibitory profiles. acs.orgacs.org

The table below summarizes the inhibitory constants (IC50) of L-TBOA and its derivative TFB-TBOA against different EAAT subtypes, illustrating the enhanced potency achieved through chemical modification.

CompoundEAAT1 IC50EAAT2 IC50EAAT3 IC50
L-TBOA33 µM6.2 µM15 µM
TFB-TBOA22 nM17 nM300 nM

Data sourced from Shimamoto et al. (2004) nih.gov

Exploring Broader Biological Roles Beyond EAAT Inhibition

While the primary known function of this compound and its derivatives is the inhibition of EAATs, future research will likely uncover additional biological activities. The complexity of the central nervous system suggests that these compounds could have off-target effects or modulate other cellular processes.

For example, studies have shown that DL-TBOA can augment the cell-killing effects of certain chemotherapy drugs in resistant colorectal cancer cell lines, suggesting a potential role in oncology that is independent of its actions in the brain. tocris.com Furthermore, while L-TBOA and its analogs are generally selective for EAATs over ionotropic and metabotropic glutamate (B1630785) receptors, a comprehensive screening against a wider array of transporters and receptors is warranted. nih.govplos.org

Investigating the effects of these compounds in different physiological and pathological contexts will be crucial. For instance, their impact on neuroinflammation, a process implicated in many neurodegenerative diseases, is an area ripe for exploration. Understanding these broader biological roles could open up new therapeutic avenues for these molecules beyond their current use as research tools.

Integration with Advanced Biophysical and Computational Methodologies

The synergy between experimental and computational approaches will be pivotal in advancing our understanding of how this compound and its derivatives interact with EAATs. High-resolution structural techniques, such as cryo-electron microscopy, have already provided significant insights into the binding of inhibitors like TBOA to glutamate transporters. elifesciences.org These studies reveal the conformational changes that occur upon inhibitor binding and help to explain the mechanism of transport inhibition. elifesciences.orgbiorxiv.org

Computational modeling and molecular dynamics simulations can complement these structural studies by providing a dynamic view of the inhibitor-transporter interaction. plos.org These methods can be used to predict the binding poses of novel derivatives, rationalize their selectivity profiles, and guide the design of new compounds with desired properties. nih.govscispace.com For example, pharmacophore models based on the structure of this compound have been used to identify key chemical features required for potent EAAT inhibition. nih.gov

Furthermore, advanced biophysical techniques like isothermal titration calorimetry and fluorescence-based assays are essential for accurately quantifying the binding affinity and kinetics of these inhibitors. elifesciences.orgfrontiersin.org The integration of these diverse methodologies will not only accelerate the development of next-generation EAAT inhibitors but also provide a more complete and nuanced understanding of glutamate transport in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.